molecular formula C16H25N3O3 B572071 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine CAS No. 1286274-50-7

1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine

Cat. No. B572071
M. Wt: 307.394
InChI Key: INULZHXUJBVTMH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine” are not available, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical form of “1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine” is solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Novel Scaffolds for Combinatorial Chemistry

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from similar piperidine building blocks, represent new scaffolds for combinatorial chemistry. These compounds are prepared via nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating the versatility of piperidine derivatives in synthesizing complex molecules for chemical libraries (Schramm et al., 2010).

Development of Heterocyclic Amino Acids

Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids, showcasing the role of piperidine derivatives in creating new chiral and achiral building blocks. These compounds, prepared from piperidine carboxylic acids, highlight the utility of such derivatives in generating diverse molecular architectures with potential pharmaceutical applications (Matulevičiūtė et al., 2021).

Intramolecular Pyridine-based Frustrated Lewis Pairs

Piperidine derivatives have been used in the study of intramolecular pyridine-based frustrated Lewis pairs, demonstrating their utility in forming B-N bonds within four-membered rings. This research provides insights into the reactivity of such compounds towards hydrogen and other small molecules, offering potential pathways for catalytic applications (Körte et al., 2015).

Catalysis and Organic Synthesis

Piperidine derivatives, such as N-Boc-piperidines, play a crucial role in catalysis and organic synthesis. For instance, palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines has been developed to directly access 3-aryl-N-Boc-piperidines. This methodology underscores the importance of piperidine frameworks in constructing biologically relevant molecules with high selectivity and yield, demonstrating their broad applicability in drug synthesis and organic chemistry (Millet & Baudoin, 2015).

Safety And Hazards

The safety information for “1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

tert-butyl 4-[(3-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULZHXUJBVTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693181
Record name tert-Butyl 4-{[(3-aminopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine

CAS RN

1286274-50-7
Record name 1-Piperidinecarboxylic acid, 4-[[(3-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[(3-aminopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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